4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde
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Overview
Description
4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound may be explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidine-5-carbaldehyde
- 4-(Dimethylamino)-2-(2-chlorophenyl)pyrimidine-5-carbaldehyde
- 4-(Dimethylamino)-2-(2-nitrophenyl)pyrimidine-5-carbaldehyde
Uniqueness
The presence of the methoxy group in 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets compared to its analogs.
Properties
CAS No. |
823796-61-8 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)14-10(9-18)8-15-13(16-14)11-6-4-5-7-12(11)19-3/h4-9H,1-3H3 |
InChI Key |
FEQFERGDAFSCBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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